molecular formula C28H29N5O3 B2445993 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone CAS No. 1207022-77-2

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

Cat. No.: B2445993
CAS No.: 1207022-77-2
M. Wt: 483.572
InChI Key: LOBAATSOFIURTE-UHFFFAOYSA-N
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Description

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C28H29N5O3 and its molecular weight is 483.572. The purity is usually 95%.
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Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(3,4-dimethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-20-5-7-23(15-21(20)2)33-27(31-9-3-4-10-31)24(17-29-33)28(34)32-13-11-30(12-14-32)18-22-6-8-25-26(16-22)36-19-35-25/h3-10,15-17H,11-14,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBAATSOFIURTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)N6C=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activity. This article provides a detailed overview of the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be described by its molecular formula C22H24N4O3C_{22}H_{24}N_{4}O_{3} and a molecular weight of approximately 396.45 g/mol. Its structure includes a benzodioxole moiety, which is often associated with various biological activities, including anticancer and anti-inflammatory effects.

Anticancer Activity

Research indicates that compounds containing the benzodioxole structure exhibit significant anticancer properties. A study evaluating a series of benzodioxole derivatives demonstrated their cytotoxic effects against various cancer cell lines, including Hep3B (liver cancer) and MCF-7 (breast cancer) cells. For instance, one derivative showed a notable reduction in cell viability at concentrations as low as 10 µM, suggesting potential for further development as an anticancer agent .

Table 1: Cytotoxic Activity of Benzodioxole Derivatives

CompoundCell LineIC50 (µM)
Compound 2aHep3B10
Compound 2bMCF-715
Compound XHepG212

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Benzodioxole derivatives have been shown to inhibit pro-inflammatory cytokines in vitro. In one study, treatment with a related compound reduced interleukin-6 (IL-6) levels in lipopolysaccharide-stimulated macrophages by over 50% .

Antioxidant Activity

Antioxidant properties have also been observed in related benzodioxole compounds. The DPPH assay demonstrated that certain derivatives exhibited significant free radical scavenging activity, indicating their potential use in oxidative stress-related conditions .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Cell Proliferation : The benzodioxole moiety may interfere with cell cycle progression, particularly at the G2/M phase, leading to apoptosis in cancer cells.
  • Cytokine Modulation : By inhibiting specific signaling pathways involved in inflammation, the compound can reduce the secretion of pro-inflammatory cytokines.
  • Antioxidant Defense : The ability to scavenge free radicals contributes to its protective effects against oxidative damage.

Case Studies

A notable case study involved the synthesis and evaluation of various benzodioxole derivatives for their anticancer properties. In this study, several compounds were tested against different cancer cell lines, revealing that modifications to the piperazine ring significantly affected cytotoxicity and selectivity towards cancer cells .

Q & A

Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step reactions, including:

  • Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or α,β-unsaturated ketones (e.g., using phenylhydrazine derivatives under reflux in ethanol) .
  • Step 2: Introduction of the pyrrole moiety via nucleophilic substitution or condensation reactions with 2,5-dimethoxytetrahydrofuran in glacial acetic acid .
  • Step 3: Piperazine coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzodioxolemethyl group to the pyrazole-methanone scaffold . Critical Conditions: Maintain inert atmospheres (N₂/Ar) during moisture-sensitive steps, control reflux temperatures (±2°C), and use TLC to monitor intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

  • 1H/13C NMR: Confirm regioselectivity of substituents on the pyrazole and pyrrole rings. Key signals include aromatic protons (δ 6.5–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry; for example, the dihedral angle between the benzodioxole and pyrazole rings impacts biological activity .

Q. How is the compound’s preliminary biological activity assessed in vitro?

  • Enzyme Inhibition Assays: Test against targets like aminopeptidase N or VEGFR2 using fluorogenic substrates (e.g., 10 µM compound in Tris-HCl buffer, pH 7.4; measure IC₅₀ via fluorescence quenching) .
  • Cellular Uptake Studies: Use fluorescent analogs or radiolabeled compounds in cell lines (e.g., HEK293) to evaluate membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?

  • Modify Substituents: Replace the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Piperazine Substitution: Introduce polar groups (e.g., -OH, -SO₂CH₃) to improve aqueous solubility without disrupting target binding .
  • Biological Half-Life: Conduct microsomal stability assays (human liver microsomes, NADPH regeneration system) to identify metabolic hotspots .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Assay Standardization: Control variables like buffer pH (e.g., 7.4 vs. 6.8) and ATP concentration (1 mM vs. 10 µM) in kinase assays .
  • Orthogonal Validation: Compare results from fluorescence-based and radiometric assays to rule out false positives .
  • Structural Analogs: Test derivatives with single-point mutations (e.g., removal of the pyrrole group) to isolate functional motifs .

Q. How does the compound interact with biological targets at the molecular level?

  • Molecular Docking: Use software like AutoDock Vina to model interactions with receptors (e.g., G-protein-coupled receptors). Key binding residues include Asp113 and Tyr356 in the target’s active site .
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) by titrating the compound into a protein solution (e.g., 10 µM protein in PBS) .

Q. What are the challenges in scaling up synthesis, and how can regioselectivity issues be mitigated?

  • Regioselectivity: Use directing groups (e.g., -OMe) during pyrazole formation to control substitution patterns .
  • Scale-Up Risks: Optimize exothermic reactions (e.g., cyclization steps) using controlled addition techniques and jacketed reactors .

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